molecular formula C14H15NO2S B2635373 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide CAS No. 1428364-98-0

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide

Cat. No. B2635373
CAS RN: 1428364-98-0
M. Wt: 261.34
InChI Key: UXZBUZNIXLSWMO-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide, also known as FTC, is a small molecule inhibitor that has gained attention for its potential use in cancer therapy. FTC has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation.

Scientific Research Applications

Antimicrobial Activity

Compounds related to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide have shown potential in antimicrobial applications. For instance, derivatives synthesized through the Gewald reaction demonstrated significant antimicrobial activity (Arora et al., 2013). Additionally, similar compounds with modifications were evaluated for their antibacterial and antifungal properties, and some showed promising results (Velupillai et al., 2015).

Anti-Leishmanial and Urease Inhibitory Properties

Certain derivatives of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide exhibited anti-leishmanial activity and urease inhibitory potential. Zn(II) complexes supported by thiophenyl- and furyl-derived ligands were shown to be effective against Leishmania parasites and also inhibited urease, an enzyme significant in some bacterial infections (Nayab et al., 2022).

Applications in Organic Synthesis

These compounds have been utilized in various organic synthesis processes. They play a role in Camps cyclization, leading to the formation of quinolin-4(1H)-ones, a compound class with diverse applications (Mochalov et al., 2016). Also, they are used in [4+1] annulation reactions, crucial for synthesizing bioactive compounds and functional materials (He et al., 2020).

Crystal Packing and Supramolecular Architecture

Research into the crystal packing of compounds containing furan and thiophene rings, such as N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide, has shown that the substitution of heteroatoms affects the effectiveness of π-based interactions in these structures (Rahmani et al., 2016).

Synthesis of Spiro-lactams and Polysubstituted Pyrroles

The compounds were used in the synthesis of spiro-lactams and polysubstituted pyrroles, demonstrating their versatility in chemical synthesis (Peng et al., 2016).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(12-3-4-12)15(8-11-5-6-17-10-11)9-13-2-1-7-18-13/h1-2,5-7,10,12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZBUZNIXLSWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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